molecular formula C16H27NO4 B1403942 (E)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate CAS No. 1359965-84-6

(E)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate

Cat. No.: B1403942
CAS No.: 1359965-84-6
M. Wt: 297.39 g/mol
InChI Key: AKNKUWRVEHYGHU-DHZHZOJOSA-N
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Description

Ethyl (2E)-3-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acrylate is a chemical compound with the molecular formula C15H27NO4. It is a white to almost white powder or crystal at room temperature . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

The synthesis of (E)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate typically involves multiple steps. One common method starts with commercially available ethyl 2-(4-[(tert-butoxycarbonyl)amino]cyclohexyl)acetate. This compound undergoes a series of reactions, including deprotection, oxidation, and reduction, to yield the desired product . The preparation method is noted for its high yield, low production cost, and environmental friendliness, making it suitable for industrial production .

Chemical Reactions Analysis

Ethyl (2E)-3-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acrylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to convert the compound into its reduced form.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Ethyl (2E)-3-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl (2E)-3-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acrylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl (E)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-5-20-14(18)11-8-12-6-9-13(10-7-12)17-15(19)21-16(2,3)4/h8,11-13H,5-7,9-10H2,1-4H3,(H,17,19)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNKUWRVEHYGHU-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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